

Application Notes and Protocols for the Quantification of 2-(Allylsulfonyl)-4methylpyridine

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Compound of Interest

Compound Name: 2-(Allylsulfonyl)-4-methylpyridine

Cat. No.: B3028573

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Introduction

2-(AllyIsulfonyl)-4-methylpyridine is a pyridine derivative with potential applications in pharmaceutical research and development as a synthetic intermediate or a candidate molecule. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. These application notes provide detailed protocols for the quantitative analysis of **2-(AllyIsulfonyl)-4-methylpyridine** in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), techniques in which its purity is often assessed.[1][2] [3][4] A stability-indicating HPLC method is also proposed to ensure the method's specificity in the presence of degradation products.[5]

Chemical Properties



Property	Value
IUPAC Name	2-(Allylsulfonyl)-4-methylpyridine
Synonyms	4-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine
Molecular Formula	C ₉ H ₁₁ NO ₂ S
Molecular Weight	197.25 g/mol
Appearance	Solid
Purity (Typical)	>98% (by HPLC or GC)[2][4]

Section 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for the quantification of **2-(AllyIsulfonyI)-4-methylpyridine** in bulk material and pharmaceutical dosage forms. The methodology is adapted from established methods for similar pyridine-containing compounds.[6][7]

Experimental Protocol

- 1. Instrumentation and Chromatographic Conditions:
- System: Agilent 1260 Infinity II LC System or equivalent
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection: UV at 254 nm

Injection Volume: 10 μL

2. Preparation of Solutions:



- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **2-(AllyIsulfonyI)-4-methylpyridine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 μg/mL.
- Sample Preparation (Bulk Drug): Accurately weigh approximately 100 mg of the **2- (AllyIsulfonyI)-4-methylpyridine** sample, dissolve in, and dilute to 100 mL with the mobile phase. Further dilute to a final concentration within the calibration range (e.g., 50 µg/mL).
- Sample Preparation (Formulation): For a hypothetical tablet formulation, grind ten tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of **2-(AllyIsulfonyI)-4-methylpyridine** to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μm syringe filter. Further dilute the filtrate to a final concentration within the calibration range.

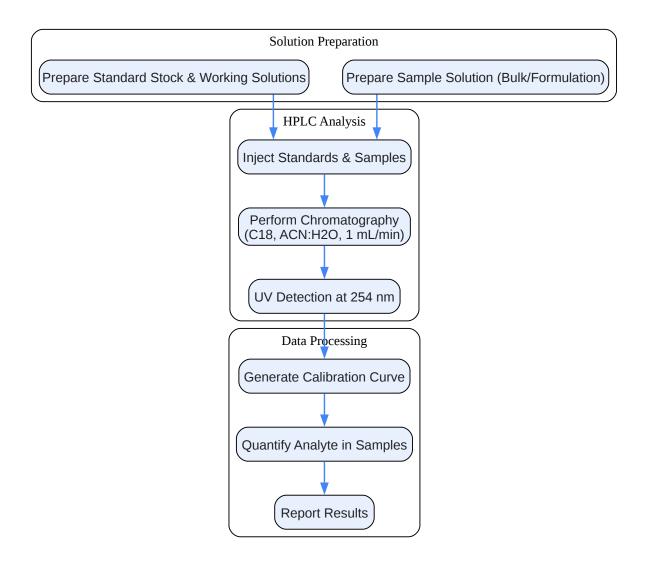
3. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected performance of the HPLC method based on typical validation parameters for small molecules.

Parameter	Result
Linearity (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interference from common excipients



Experimental Workflow: RP-HPLC Analysis



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Caption: Workflow for the quantitative analysis of **2-(AllyIsulfonyI)-4-methylpyridine** by RP-HPLC.

Section 2: Stability-Indicating HPLC Method

To ensure that the analytical method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, a stability-indicating method should be developed.[5] This involves subjecting the API to stress conditions to generate potential degradants.

Protocol for Forced Degradation Studies

- Acid Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N HCl at 80°C for 4 hours.
- Base Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat 10 mg of the drug with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
- Photolytic Degradation: Expose the drug solution (in mobile phase) to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration for HPLC analysis using the gradient method described below.

Proposed Stability-Indicating HPLC Method

- System: Waters Alliance e2695 Separations Module or equivalent
- Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:



o 0-5 min: 30% B

o 5-20 min: 30% to 80% B

o 20-25 min: 80% B

o 25-26 min: 80% to 30% B

o 26-30 min: 30% B

• Flow Rate: 1.0 mL/min

• Detection: Photodiode Array (PDA) detector, scan from 200-400 nm

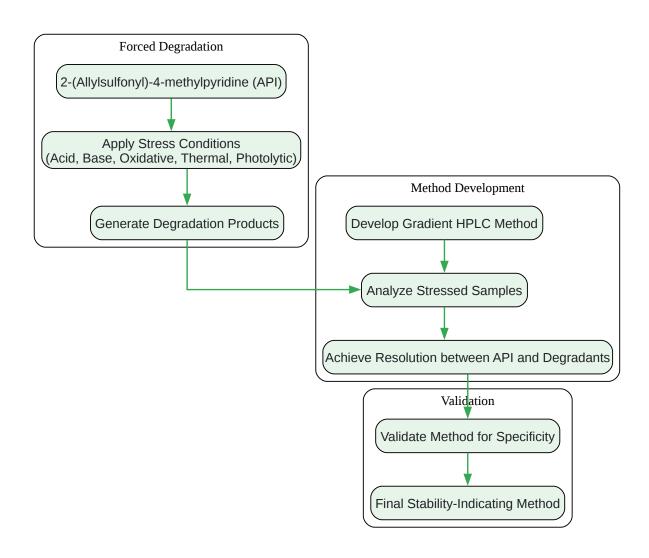
Data Presentation: Forced Degradation Results

(Hypothetical)

Stress Condition	% Degradation	No. of Degradants	Peak Purity of API
0.1 N HCl, 80°C, 4h	15.2%	2	Pass
0.1 N NaOH, 80°C, 2h	25.8%	3	Pass
3% H ₂ O ₂ , RT, 24h	8.5%	1	Pass
Thermal (105°C, 48h)	4.1%	1	Pass
Photolytic (UV, 24h)	6.7%	2	Pass

Logical Relationship: Stability-Indicating Method Development





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Caption: Logical workflow for developing a stability-indicating analytical method.



Section 3: Quantification by Gas Chromatography (GC)

For assessing purity and quantifying volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method. This approach is often used as a quality control check for the raw material.[1][4]

Experimental Protocol

- 1. Instrumentation and Conditions:
- System: Agilent 8860 GC System or equivalent
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent
- Carrier Gas: Helium, 1.2 mL/min (constant flow)
- Inlet Temperature: 250°C
- Injection Mode: Split (20:1)
- Injection Volume: 1 μL
- Oven Temperature Program:
 - Initial Temperature: 100°C, hold for 2 min
 - Ramp: 15°C/min to 280°C
 - Hold: 5 min at 280°C
- Detector: Flame Ionization Detector (FID)
- Detector Temperature: 300°C
- 2. Preparation of Solutions:



- Standard Solution (1 mg/mL): Accurately weigh 50 mg of 2-(Allylsulfonyl)-4methylpyridine reference standard and dissolve in 50 mL of high-purity Acetone.
- Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

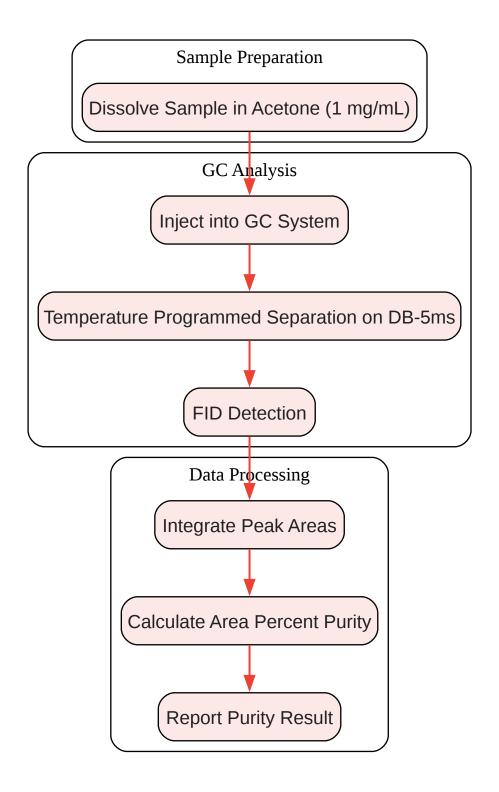
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: GC Purity Analysis (Hypothetical)

Parameter	Result
Retention Time	~12.5 min
Purity (% Area)	99.2%
Relative Standard Deviation (%RSD)	0.5% (n=6 injections)

Experimental Workflow: GC Purity Analysis





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